4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O and its molecular weight is 390.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives are synthesized through various chemical reactions, involving condensation, cyclization, and functionalization steps, to yield novel heterocyclic structures. These syntheses often employ techniques such as Vilsmeier-Haack reactions, Michael reactions, and reactions with different reagents like hydrazine hydrate, thiourea, and different aldehydes. The structural characterization of these compounds is typically achieved using spectroscopic methods such as NMR, IR, and mass spectroscopy, along with elemental analysis (Aly, Abdo, & El-Gharably, 2004).
Biological Activities
- Some derivatives synthesized from the base compound have been evaluated for their biological activities. Research findings indicate that certain derivatives display promising antimicrobial, antiviral, and antitumor activities. These activities are assessed through various in vitro assays, targeting specific strains of bacteria, viruses, and cancer cell lines. The structure-activity relationship (SAR) studies help in understanding the impact of molecular modifications on biological efficacy (Bernardino et al., 2007).
Antimicrobial Evaluation
- Novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives prepared from the core compound have shown significant antimicrobial properties. The antimicrobial evaluation of these compounds reveals their potential as effective agents against a range of microbial pathogens, underscoring their importance in the development of new antimicrobial drugs (Altalbawy, 2013).
Properties
IUPAC Name |
4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-13-8-7-11-18(14(13)2)25-22(28)17-12-24-21-19(20(17)23)15(3)26-27(21)16-9-5-4-6-10-16/h4-12H,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPJQUCKVKGOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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